molecular formula C8H8BrNOS B1271723 2-[(4-Bromophenyl)thio]acetamide CAS No. 30243-07-3

2-[(4-Bromophenyl)thio]acetamide

Cat. No. B1271723
CAS RN: 30243-07-3
M. Wt: 246.13 g/mol
InChI Key: JANRZFAWSQOJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)thio]acetamide is a chemical compound that has been studied for its potential pharmacological properties, particularly as an anticonvulsant agent. The compound features a bromophenyl group attached to a thioacetamide moiety, which has been shown to interact with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme .

Synthesis Analysis

The synthesis of 2-[(4-Bromophenyl)thio]acetamide derivatives involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with α-chloroacetamides in a Dimethylformamide (DMF) environment, in the presence of potassium carbonate (К2СО3) . Other related compounds have been synthesized through various methods, including the reaction of thiourea with acetylacetone , alkylation and nitration reactions , and the reaction of aniline derivatives with acyl chlorides .

Molecular Structure Analysis

The molecular structure of 2-[(4-Bromophenyl)thio]acetamide derivatives has been established using techniques such as 1H and 13C Nuclear magnetic resonance (NMR) spectroscopy, Liquid chromatography–mass spectrometry (LS/MS), and elemental analysis . The dihedral angles between the bromophenyl and other phenyl rings or acetamide groups have been reported, indicating the spatial arrangement of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-[(4-Bromophenyl)thio]acetamide derivatives has been explored through molecular docking studies, which predict the affinity of these compounds for anticonvulsant biotargets . The interaction between the bromophenyl moiety and the target proteins plays a crucial role in the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Bromophenyl)thio]acetamide derivatives include their vibrational frequencies, which have been investigated both experimentally and theoretically . The HOMO and LUMO analysis, as well as NBO analysis, have been used to determine charge transfer and stability of the molecules . The crystal structures of these compounds feature various intermolecular interactions, such as hydrogen bonds and C—H⋯π contacts, which contribute to their stability and potential biological activity .

Scientific Research Applications

Subheading Adsorptive Elimination of Contaminants from Water

2-[(4-Bromophenyl)thio]acetamide is studied for its potential in environmental protection, particularly in the adsorptive elimination of pollutants from water. A comprehensive review elaborated on the recent progress of adsorbing acetaminophen (ACT), a common pollutant, from water. Advanced materials like ZnAl/biochar showed significant potential in removing ACT, with the capability to adsorb more than its weight of the pollutant. The study highlighted that ACT uptake mechanisms include π-π interactions, hydrogen bonds, and electrostatic interaction, suggesting that 2-[(4-Bromophenyl)thio]acetamide could potentially engage in similar interactions due to its structural characteristics. The review also discussed future perspectives in the field, including cost considerations, adsorbent regeneration, and fixed-bed column adsorption, indicating areas where 2-[(4-Bromophenyl)thio]acetamide might be applied for environmental protection and water purification (Igwegbe et al., 2021).

Chemical Reactivity and Heterocyclic Synthesis

Subheading Utility in Heterocyclic Compound Synthesis

The chemical reactivity of 2-[(4-Bromophenyl)thio]acetamide is of particular interest in the field of heterocyclic synthesis. A review presented a comprehensive survey of the preparation methods and the chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to 2-[(4-Bromophenyl)thio]acetamide. This compound is a crucial intermediate for synthesizing a variety of useful and novel heterocyclic systems. The review indicates that compounds like 2-[(4-Bromophenyl)thio]acetamide can play a significant role in developing new heterocyclic compounds due to their reactive nature and potential to act as intermediates in complex chemical reactions (Gouda et al., 2015).

properties

IUPAC Name

2-(4-bromophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANRZFAWSQOJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366962
Record name 2-[(4-bromophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)thio]acetamide

CAS RN

30243-07-3
Record name 2-[(4-bromophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.